Cas no 128376-65-8 (4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde)
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- 4-Formylphenylboronic acid neopentyl glycol cyclic ester
- 4-(5,5-Dimethyl-1,3,2-dioxaborin-2-yl)benzaldehyde
- 4-FORMYLBENZENEBORONIC ACID 2,2-DIMETHYL PROPANEDIOL-1,3 CYCLIC ESTER
- AKOS BRN-0004
- 2-(4-FORMYLPHENYL)-5,5-DIMETHYL-1,3,2-DIOXABORANE
- 4-Formylbenzeneboronic acid, neopentyl glycol ester
- 4-(5,5-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, 5,5-Dimethyl-2-(4-formylphenyl)-1,3,2-dioxaborinane
- 4-(5,5-Dimethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-Formylphenylboronic acid neopentyl glycol cyclic ester
- Benzaldehyde,4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- Benzaldehyde, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-
- JUHDMCQVJGHKFW-UHFFFAOYSA-N
- OR7219
- VZ27835
- FCH2713100
- AM62746
- AB29407
- BC000841
- AX8014039
- ST24028779
- 4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)-Benzaldehyde
-
- MDL: MFCD06796332
- Inchi: 1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3
- InChI Key: JUHDMCQVJGHKFW-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(C=O)=CC=2)OCC(C)(C)C1
Computed Properties
- Exact Mass: 218.11100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Topological Polar Surface Area: 35.5
Experimental Properties
- PSA: 35.53000
- LogP: 1.26730
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D842126-5g |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 98% | 5g |
886.50 | 2021-05-17 | |
| Fluorochem | 219507-1g |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 219507-5g |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 95% | 5g |
£73.00 | 2022-03-01 | |
| Fluorochem | 219507-10g |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 95% | 10g |
£133.00 | 2022-03-01 | |
| Fluorochem | 219507-25g |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 95% | 25g |
£257.00 | 2022-03-01 | |
| TRC | D479898-100mg |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D479898-250mg |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D479898-500mg |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D479898-1g |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
128376-65-8 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR7219-5g |
4-Formylbenzeneboronic acid, neopentyl glycol ester |
128376-65-8 | 98% | 5g |
£42.00 | 2024-05-25 |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Suppliers
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Introduction to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 128376-65-8)
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 128376-65-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This borylated benzaldehyde derivative is characterized by its unique structural features, which include a benzaldehyde moiety linked to a 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl group. Such structural motifs are particularly valuable in the context of cross-coupling reactions, which are pivotal in the synthesis of complex molecules, including novel therapeutic agents.
The compound’s utility stems from its reactivity as a boronic ester derivative. Boronic acids and their esters are well-known for their participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and various organic halides or pseudohalides, enabling the construction of diverse molecular architectures with high precision. The presence of the 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl group enhances the stability and reactivity of the boronate ester, making it an attractive intermediate in synthetic protocols.
In recent years, there has been a surge in research focused on developing efficient and scalable methods for constructing biaryl structures. Biaryl compounds are prevalent in biologically active molecules, including many FDA-approved drugs. The benzaldehyde derivative serves as an excellent starting point for generating biaryl frameworks through palladium-catalyzed coupling reactions. For instance, it can be coupled with aryl halides or triflates to produce a wide array of substituted biphenyls, which are crucial scaffolds in medicinal chemistry.
One of the most compelling applications of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play a critical role in numerous cellular processes and are implicated in various diseases, including cancer and inflammatory disorders. Small-molecule inhibitors that disrupt these interactions offer promising therapeutic avenues. The compound’s ability to undergo facile cross-coupling reactions allows chemists to rapidly diversify libraries of potential inhibitors while maintaining high structural fidelity.
Recent advances in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies indicate that derivatives of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde can effectively interact with specific PPI interfaces due to their optimized steric and electronic properties. These studies predict that such compounds could serve as lead candidates for further optimization through structure-based drug design approaches.
The pharmaceutical industry has also explored the use of this compound in the development of kinase inhibitors. Kinases are enzymes that regulate fundamental cellular processes and are frequently dysregulated in diseases such as cancer. By leveraging the compound’s cross-coupling compatibility, researchers have synthesized novel kinase inhibitors with improved selectivity and potency compared to existing agents. This underscores the versatility of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a building block in drug discovery.
From a synthetic chemistry perspective, the reactivity profile of 128376-65-8 offers several advantages over traditional aldehydes. For example, its boronate ester functionality can be introduced at multiple stages of a synthetic sequence without detrimental side reactions. This flexibility is particularly valuable when constructing complex molecules where orthogonal functionalization is required.
The compound’s stability under various reaction conditions further enhances its appeal. Unlike some boronic esters that degrade under harsh conditions or require stringent storage protocols,4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde maintains its integrity under standard inert conditions, facilitating its integration into large-scale synthetic routes without compromising yield or purity.
In conclusion,4-(5,Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No.128376-65-8) represents a powerful tool for synthetic chemists working in pharmaceuticals and biotechnology. Its unique reactivity enables efficient construction of complex molecular architectures essential for drug discovery, while its stability ensures reliable performance across diverse synthetic applications.
128376-65-8 (4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde) Related Products
- 126747-13-5(4-(1,3,2-dioxaborinan-2-yl)benzoic acid)
- 143805-78-1(2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane)
- 4463-41-6(4-(1,3,2-dioxaborinan-2-yl)benzaldehyde)
- 95752-86-6(2-Formylphenylboronic Acid Neopentyl Glycol Ester)
- 380481-66-3(5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane)
- 214360-78-8(2,4,6-Trimethylbenzeneboronic Acid Neopentyl Glycol Ester)
- 5123-05-7(1,3,2-Dioxaborinane, 2-[1,1'-biphenyl]-4-yl-5,5-dimethyl-)
- 5487-93-4(4,4'-Biphenyldiboronic Acid bis(Neopentyl Glycol) Ester)
- 62729-39-9(Benzoic acid,4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-)
- 160068-88-2(4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde)